ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
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Overview
Description
Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of 4,6-dimethyl-2-oxopyridine followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification process involves the reaction of the nitrated compound with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained. The process involves continuous monitoring and adjustment of reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or acids.
Scientific Research Applications
Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
- Ethyl (6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
- Ethyl (4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate
Uniqueness
Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and potential applications compared to its analogs. The specific positioning of the methyl groups also influences its chemical behavior and interactions.
Properties
IUPAC Name |
ethyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-18-9(14)6-12-8(3)5-7(2)10(11(12)15)13(16)17/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPSNZAYTBIPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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